2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine
Overview
Description
2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is a chemical scaffold that has not been extensively explored but shows potential for generating highly functionalized pyrimidine derivatives. This compound serves as a key intermediate in the synthesis of various substituted or fused pyrimidine derivatives, which are of interest due to their potential biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine derivatives involves a divergent approach where the key intermediate is reacted with different amine nucleophiles under controlled conditions. A microwave-assisted one-pot, two- or three-step protocol has been reported to rapidly generate tetrasubstituted or fused pyrimidines from this scaffold . Additionally, novel 1,2-dihydrofuro[3,4-d]pyrimidines have been synthesized starting from dimethyl furan-3,4-dicarboxylate, involving a series of organic reactions and intramolecular cyclization .
Molecular Structure Analysis
The molecular structure of related pyrimidine derivatives has been studied using X-ray crystallography, revealing the presence of unclassical hydrogen bonds such as C—H⋅⋅⋅O and C—H⋅⋅⋅N in the crystal structures. These findings suggest that the derivatives of 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine can form complex hydrogen bonding networks, which could be significant for their biological activity and interactions .
Chemical Reactions Analysis
The reactivity of the 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine scaffold allows for the generation of a variety of pyrimidine derivatives through reactions with different nucleophiles. For instance, the synthesis of dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines has been achieved through regioselective cross-coupling reactions, demonstrating the versatility of pyrimidine scaffolds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, including those related to 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine, have been studied using semiempirical quantum-chemical methods. The equilibrium geometry of these molecules is generally planar, and they exhibit a degree of conformational flexibility, which could influence their reactivity and interaction with biological targets .
Scientific Research Applications
Synthesis and Chemical Properties
- 2,4-Dichloro-5-methoxy-pyrimidine, a related compound of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, demonstrates potential in synthesis processes using materials like methyl methoxyacetate and carbamide, achieving a high purity level (Liu Guo-ji, 2009).
- The chemical reactivity and versatility of 2,4-dichlorofuro[3,4-d]pyrimidin-7-one, a scaffold related to 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, are significant for producing highly functionalized pyrimidines using divergent approaches and microwave-assisted protocols (Paolo Vincetti et al., 2019).
Reactivity and Synthesis Techniques
- A variety of 2,4-diamino-pyrimidine systems can be prepared from related 2,4-dichloro-pyrimidines, demonstrating the potential of these compounds in synthesizing diverse chemical structures (D. Richter et al., 2013).
- Studies on 5,7-dihydrofuro[3,4-b]pyridines, closely related to the target compound, reveal insights into the effects of steric interactions on reaction rates, essential for understanding the chemical behavior of these compounds (A. E. Frissen et al., 1989).
Molecular and Structural Analysis
- Investigations into the molecular and electronic structures of pyrimidine derivatives similar to 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, using techniques like density functional theory, provide essential data on their conformational flexibility and stability (B. Sreenivas et al., 2022).
Potential Applications in Material Science
- Research into pyrimido[5,4-d]pyrimidine derivatives, which share structural similarities with 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, reveals insights into their properties, reactivity, and potential applications in material science (N. E. Britikova et al., 1977).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAAHQVXMZLMQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630831 | |
Record name | 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine | |
CAS RN |
848398-41-4 | |
Record name | 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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